![molecular formula C14H13ClN4 B1531079 4-(1H-1,3-benzodiazol-1-yl)benzene-1-carboximidamide hydrochloride CAS No. 1235441-72-1](/img/structure/B1531079.png)
4-(1H-1,3-benzodiazol-1-yl)benzene-1-carboximidamide hydrochloride
Overview
Description
4-(1H-1,3-benzodiazol-1-yl)benzene-1-carboximidamide hydrochloride is an organic compound with the molecular formula C14H12N4 and a molecular weight of 236.27188 . It is a derivative of benzimidazole, a class of organic compounds formed by the fusion of a benzene ring with an imidazole ring .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H14N4.2ClH/c16-15(17)12-7-5-11(6-8-12)9-19-10-18-13-3-1-2-4-14(13)19;;/h1-8,10H,9H2,(H3,16,17);2*1H
. This code provides a detailed representation of the molecule’s structure, including the arrangement of its atoms and bonds.
Scientific Research Applications
Pharmaceuticals
Benzimidazole derivatives are marketed as drugs and are continuously researched for new biologically active structures. They exhibit a wide range of pharmaceutical applications including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .
Materials Chemistry
These compounds are used in materials chemistry due to their interesting properties. They can be employed as adsorbent materials, thermostable polymers, and nanocontainers for small molecules .
Electronics and Technology
Benzimidazole derivatives have applications in electronics and technology, such as in chemosensing and electronic conduction .
Dyes and Pigments
They serve as important intermediates in dyes and polymer synthesis, contributing to the development of new colors and pigments .
Agriculture
In agriculture, benzimidazole derivatives can be used for their pesticidal properties or to enhance crop resilience .
Corrosion Science
These compounds have been utilized in corrosion science to protect materials from degradation .
Safety and Hazards
properties
IUPAC Name |
4-(benzimidazol-1-yl)benzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4.ClH/c15-14(16)10-5-7-11(8-6-10)18-9-17-12-3-1-2-4-13(12)18;/h1-9H,(H3,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZWCFNEAAAFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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